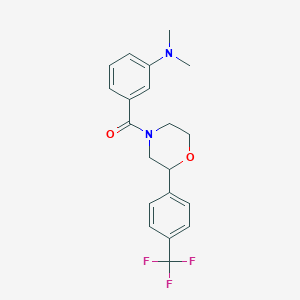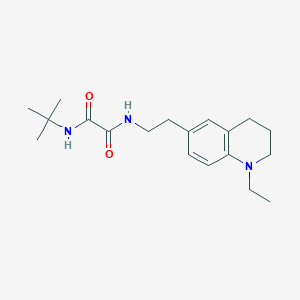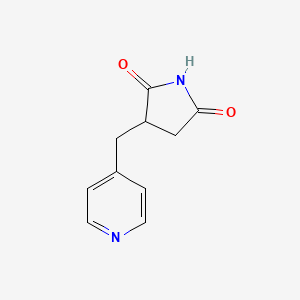
3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1341473-69-5 . It has a molecular weight of 190.2 and its IUPAC name is 3-(4-pyridinylmethyl)-2,5-pyrrolidinedione . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Derivatives
Pyrrolidine-2,4-dione derivatives have been synthesized through various methods, including heating with water or nitromethane to yield tetramic acids and their anhydro-derivatives. These compounds serve as important scaffolds in organic synthesis, demonstrating the versatility and potential for further functionalization of pyrrolidine-2,4-diones (Mulholland, Foster, & Haydock, 1972).
Molecular Transformations
A study on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide explored the thermodynamic and kinetic aspects of this transformation, which is significant for understanding the properties of these compounds and related organic synthesis applications (Yan et al., 2018).
Photophysical Applications
Research into the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing pyrrolidine-2,4-dione moieties revealed their strong absorption and emission properties. These findings highlight the potential of these compounds in developing new fluorescent materials for bioorthogonal chemistry and other applications (Garre et al., 2019).
Acylation and Structural Studies
The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the study of their molecular structures demonstrate the chemical diversity and potential for creating novel compounds with specific properties (Jones et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPMNNOMHSQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

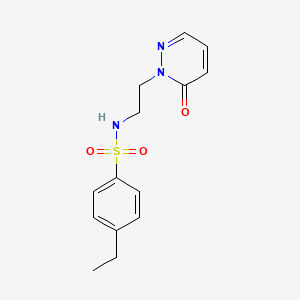
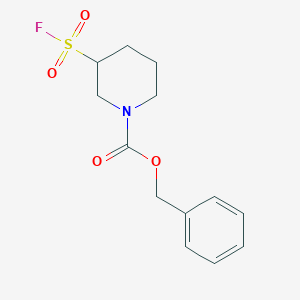
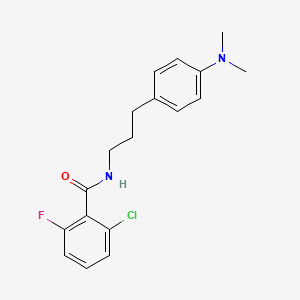
![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)
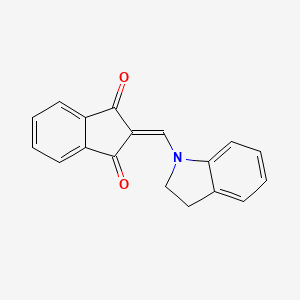
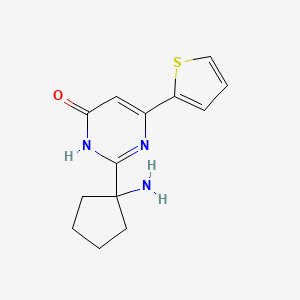
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)
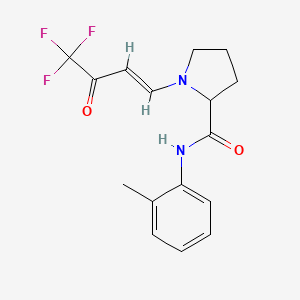
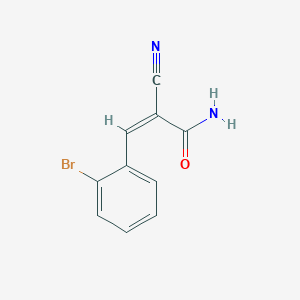
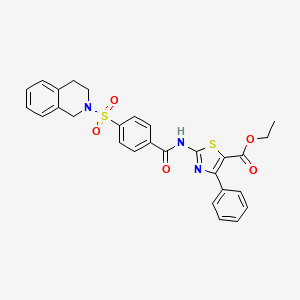
![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)
